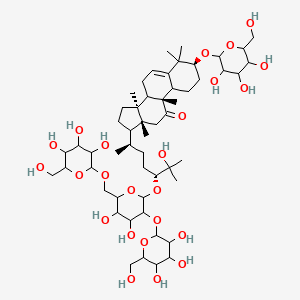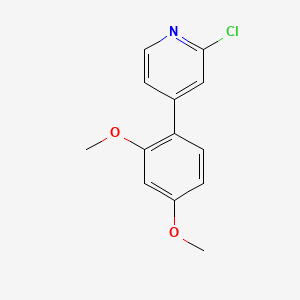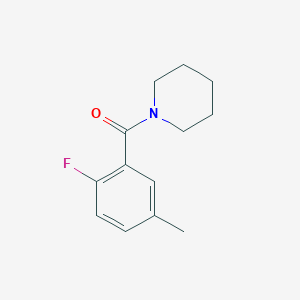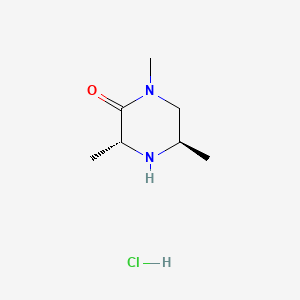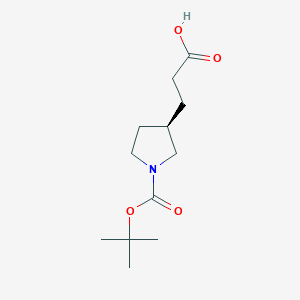
(r)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID is a chiral compound with a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of (3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can target the carbonyl group in the Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-2-YL)PROPANOIC ACID: Similar structure but with a different position of the pyrrolidine ring.
(3R)-3-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL)PROPANOIC ACID: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Número CAS |
1222140-23-9 |
|---|---|
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
Clave InChI |
MBHLTXJJVQMUHJ-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCC(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



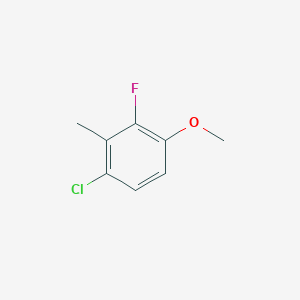

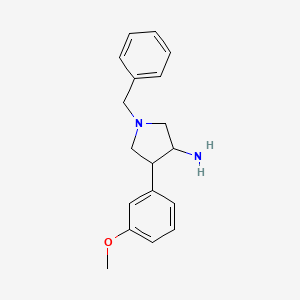


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)
